molecular formula PSe3 B14694667 CID 78062655

CID 78062655

Cat. No.: B14694667
M. Wt: 267.9 g/mol
InChI Key: XQHFHOILBJJOQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 78062655 is a chemical compound cataloged in PubChem, a public database for chemical structures and biological activities. For example, betulin-derived compounds (e.g., CID 72326, CID 64971) are triterpenoids with antiviral and anticancer properties, as noted in . However, this compound’s specific classification, synthesis pathway, and primary applications remain undefined in the referenced materials.

Properties

Molecular Formula

PSe3

Molecular Weight

267.9 g/mol

InChI

InChI=1S/PSe3/c2-1(3)4

InChI Key

XQHFHOILBJJOQZ-UHFFFAOYSA-N

Canonical SMILES

P([Se])([Se])[Se]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78062655 involves specific reaction conditions and reagents. The exact synthetic route can vary, but it typically includes steps such as condensation, cyclization, and purification. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The process often includes rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

CID 78062655 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

CID 78062655 has a wide range of applications in scientific research, including:

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for targeting specific diseases or conditions.

    Industry: this compound is used in the development of new materials and chemicals with unique properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of CID 78062655 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

A robust comparison requires structural, functional, and pharmacological data. While direct information on CID 78062655 is absent, the methodology for comparing analogous compounds can be inferred from the evidence. Below is a framework for such a comparison, based on examples from related studies:

Table 1: Structural and Functional Comparison Framework

Property This compound (Hypothetical) Betulin (CID 72326) Ginkgolic Acid 17:1 (CID 5469634) Irbesartan (CID 3749)
Molecular Formula Undefined C₃₀H₅₀O₂ C₂₂H₃₄O₃ C₂₅H₂₈N₆O
Molecular Weight (g/mol) 442.7 346.5 428.5
logP (Predicted) 8.3 6.7 5.9
Biological Activity Antiviral, Anti-inflammatory Antibacterial, PPARγ inhibition Antihypertensive (ARB)
Solubility Low (lipophilic) Moderate (organic solvents) High (aqueous)

Key Findings from Analogous Studies

Structural Overlays : highlights 3D structural overlays to compare steroid backbones (e.g., DHEAS vs. taurocholic acid). For this compound, similar analyses would identify functional group alignments or steric hindrance differences.

Pharmacokinetics : Betulinic acid (CID 64971) shows poor bioavailability due to high lipophilicity (logP = 8.3), necessitating derivatization for drug development . Ginkgolic acid (CID 5469634) inhibits PPARγ but exhibits cytotoxicity at high doses, limiting therapeutic use .

Synthetic Accessibility : Troglitazone (CID 5591) and irbesartan (CID 3749) are synthetically optimized for metabolic stability, emphasizing the role of halogenation and aromatic stacking in drug design .

Research Challenges and Gaps

Data Limitations: No experimental data (e.g., NMR, MS, or bioactivity) for this compound are available in the provided evidence. Structural predictions and bioactivity assays are required for meaningful comparisons.

Methodological Consistency : and stress the need for standardized methods (e.g., collision-induced dissociation [CID] voltage optimization in mass spectrometry) to ensure reproducibility .

Ethical and Safety Considerations : As per , pharmacological comparisons must include toxicity profiles and regulatory compliance (e.g., IC₅₀ values, CYP inhibition assays).

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